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Compound of Interest

Compound Name: N3Ac-OPhOMe

Cat. No.: B6291725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the

preparation of (4-methoxyphenyl) 2-azidoacetate, a valuable reagent in bioconjugation and

click chemistry. The synthesis begins with the esterification of 4-methoxyphenol, followed by a

nucleophilic substitution to introduce the azide functionality. This document provides detailed

experimental protocols, data summaries, and workflow diagrams to facilitate its synthesis in a

laboratory setting.

Introduction
(4-methoxyphenyl) 2-azidoacetate is a bifunctional molecule featuring an azido group for use in

copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide

cycloaddition (SPAAC) reactions. The 4-methoxyphenyl ester moiety makes it a useful building

block for introducing a readily cleavable or modifiable group in more complex molecular

architectures. Its synthesis is accessible and relies on fundamental organic transformations.

Overall Synthesis Pathway
The synthesis of (4-methoxyphenyl) 2-azidoacetate is achieved in two sequential steps starting

from commercially available 4-methoxyphenol.

Step 1: Esterification. 4-methoxyphenol is reacted with 2-bromoacetyl bromide in the

presence of a base to form the intermediate, (4-methoxyphenyl) 2-bromoacetate.
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Step 2: Azidation. The bromo-intermediate undergoes a nucleophilic substitution reaction

with sodium azide to yield the final product, (4-methoxyphenyl) 2-azidoacetate.

A commercial supplier confirms a similar synthetic route involving the reaction of 4-

methoxyphenol with chloroacetyl chloride followed by treatment with sodium azide[1].

Step 1: Synthesis of (4-methoxyphenyl) 2-
bromoacetate
This initial step involves the formation of an ester bond between the phenolic hydroxyl group of

4-methoxyphenol and the acyl bromide of 2-bromoacetyl bromide. The use of a mild base, such

as pyridine, is crucial to neutralize the hydrobromic acid byproduct and to facilitate the reaction.

Experimental Protocol
Materials:

4-methoxyphenol

2-bromoacetyl bromide

Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-

methoxyphenol (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.

Slowly add pyridine (1.1 eq) to the stirred solution.

To this mixture, add 2-bromoacetyl bromide (1.05 eq) dropwise via a syringe or dropping

funnel, ensuring the temperature remains at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of

the starting phenol.

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory

funnel.

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated

NaHCO₃ solution, and finally brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure to yield the crude product.

Purify the crude (4-methoxyphenyl) 2-bromoacetate by flash column chromatography on

silica gel or by recrystallization.

Quantitative Data (Predicted)
Due to the lack of specific literature data for (4-methoxyphenyl) 2-bromoacetate, the following

table presents predicted and analogous compound data.

Parameter Value/Description Source

Yield
85-95% (Typical for this type of

reaction)
General Knowledge

Appearance White to off-white solid Predicted

Molecular Formula C₉H₉BrO₃ -

Molecular Weight 245.07 g/mol -
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Characterization Data (Analogous Compounds)
The following data is for structurally similar compounds and can be used as a reference for the

characterization of the intermediate.

Compound
¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

IR (cm⁻¹)

2-Bromo-4'-

methoxyacetophenon

e

7.97 (d), 6.96 (d), 4.40

(s), 3.88 (s)
Not available Not available

4-Methoxyphenyl

acetate

6.98 (d), 6.86 (d), 3.75

(s), 2.24 (s)

169.9, 157.3, 144.2,

122.3, 114.4, 55.5,

21.0

Not available

Step 2: Synthesis of (4-methoxyphenyl) 2-
azidoacetate
In the final step, the bromine atom of the intermediate is displaced by an azide ion through an

Sₙ2 reaction. Sodium azide is a common and effective source of the azide nucleophile.

Experimental Protocol
Materials:

(4-methoxyphenyl) 2-bromoacetate

Sodium azide (NaN₃)

Dimethylformamide (DMF, anhydrous)

Ethyl acetate

Deionized water

Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve (4-methoxyphenyl) 2-bromoacetate (1.0 eq) in anhydrous DMF in a round-bottom

flask.

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and

potentially explosive. Handle with appropriate personal protective equipment and in a well-

ventilated fume hood.

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis shows

complete conversion of the starting material.

After cooling the reaction mixture to room temperature, pour it into deionized water.

Extract the aqueous mixture with ethyl acetate (3 times).

Combine the organic extracts and wash them with water and then brine to remove residual

DMF and salts.

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under

reduced pressure.

The resulting crude product, (4-methoxyphenyl) 2-azidoacetate, can be purified by flash

column chromatography on silica gel if necessary.

Quantitative Data
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Parameter Value/Description Source

CAS Number 2546513-31-7 [1]

Yield
80-90% (Typical for this type of

reaction)
General Knowledge

Appearance
Not specified (likely a solid or

oil)
-

Molecular Formula C₉H₉N₃O₃ [1]

Molecular Weight 207.19 g/mol [1]

Exact Mass 207.06439 g/mol [1]

Characterization Data (Predicted)
While experimental spectra for (4-methoxyphenyl) 2-azidoacetate are not readily available in

the literature, the following are key predicted spectroscopic features.

Spectroscopy Predicted Chemical Shifts / Bands

¹H NMR
δ 6.8-7.1 (m, 4H, Ar-H), δ 4.1-4.3 (s, 2H, -CH₂-

N₃), δ 3.8 (s, 3H, -OCH₃)

¹³C NMR

δ 168-170 (C=O), δ 157-159 (Ar-C-O), δ 144-

146 (Ar-C), δ 122-124 (Ar-CH), δ 114-116 (Ar-

CH), δ 55-56 (-OCH₃), δ 50-52 (-CH₂-N₃)

IR

~2100 cm⁻¹ (strong, sharp azide N≡N stretch),

~1760 cm⁻¹ (strong ester C=O stretch), ~1250

cm⁻¹ (C-O stretch)

Visualized Workflows and Pathways
To provide a clear visual representation of the synthesis and experimental procedures, the

following diagrams have been generated using the DOT language.

Synthesis Pathway
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Step 1: Esterification

Step 2: Azidation

4-Methoxyphenol

(4-methoxyphenyl)
2-bromoacetate

2-Bromoacetyl
bromide

(4-methoxyphenyl)
2-bromoacetate

Pyridine DCM, 0°C to rt

(4-methoxyphenyl)
2-azidoacetate

Sodium Azide (NaN₃) DMF, 60-80°C

Click to download full resolution via product page

Caption: Overall two-step synthesis of (4-methoxyphenyl) 2-azidoacetate.

Experimental Workflow: Esterification (Step 1)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b6291725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6291725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 4-methoxyphenol in anhydrous DCM

Cool to 0°C and add pyridine

Add 2-bromoacetyl bromide dropwise at 0°C

Warm to room temperature and stir for 2-4h

Quench with 1M HCl

Perform aqueous workup (HCl, H₂O, NaHCO₃, brine)

Dry organic layer (Na₂SO₄ or MgSO₄) and filter

Concentrate under reduced pressure

Purify by column chromatography or recrystallization
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Dissolve bromo-intermediate in anhydrous DMF

Add sodium azide (NaN₃)

Heat reaction mixture to 60-80°C for 4-6h

Cool to room temperature and pour into water

Extract with ethyl acetate (3x)

Wash combined organic layers with water and brine

Dry organic layer (Na₂SO₄) and filter

Concentrate under reduced pressure

Purify by column chromatography (if necessary)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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